10H-Phenothiazine 5,5-dioxide 10H-Phenothiazine 5,5-dioxide Phenothiazine S,S-Dioxide is a derivative of Phenothiazine, a key component of antipsychotic and antihistaminic drugs.

Brand Name: Vulcanchem
CAS No.: 1209-66-1
VCID: VC20946128
InChI: InChI=1S/C12H9NO2S/c14-16(15)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)16/h1-8,13H
SMILES: C1=CC=C2C(=C1)NC3=CC=CC=C3S2(=O)=O
Molecular Formula: C12H9NO2S
Molecular Weight: 231.27 g/mol

10H-Phenothiazine 5,5-dioxide

CAS No.: 1209-66-1

Cat. No.: VC20946128

Molecular Formula: C12H9NO2S

Molecular Weight: 231.27 g/mol

* For research use only. Not for human or veterinary use.

10H-Phenothiazine 5,5-dioxide - 1209-66-1

Specification

CAS No. 1209-66-1
Molecular Formula C12H9NO2S
Molecular Weight 231.27 g/mol
IUPAC Name 10H-phenothiazine 5,5-dioxide
Standard InChI InChI=1S/C12H9NO2S/c14-16(15)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)16/h1-8,13H
Standard InChI Key ZAYUOSICZWFJSW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC3=CC=CC=C3S2(=O)=O
Canonical SMILES C1=CC=C2C(=C1)NC3=CC=CC=C3S2(=O)=O

Introduction

Chemical Identity and Nomenclature

10H-Phenothiazine 5,5-dioxide (CAS: 1209-66-1) is a tricyclic heterocyclic compound characterized by a central thiazine ring with two attached benzene rings, where the sulfur atom is oxidized to a sulfone group. The compound has several synonyms in scientific literature, reflecting its structural characteristics.

Identification Parameters

The compound possesses specific identification parameters that establish its chemical identity and enable its accurate classification in chemical databases and literature.

ParameterValue
CAS Registry Number1209-66-1
Molecular FormulaC₁₂H₉NO₂S
Molecular Weight231.27 g/mol
IUPAC Name10H-phenothiazine 5,5-dioxide
Reaxys Registry Number175480
MDL NumberMFCD00455447
PubChem Compound ID71024
The compound is also known by several synonyms, including 5,5-Dioxophenothiazine, Phenothiazine S,S-Dioxide, and 10H-5λ6-Phenothiazine-5,5-dione . These alternative names reflect different naming conventions but refer to the same chemical entity.

Structural Identifiers

For computational chemistry and database purposes, 10H-Phenothiazine 5,5-dioxide is represented by specific structural identifiers that encode its molecular structure.

Structural IdentifierValue
Standard InChIInChI=1S/C12H9NO2S/c14-16(15)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)16/h1-8,13H
Standard InChIKeyZAYUOSICZWFJSW-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)NC3=CC=CC=C3S2(=O)=O
Canonical SMILESC1=CC=C2C(=C1)NC3=CC=CC=C3S2(=O)=O
These identifiers provide a standardized way to represent the molecular structure of 10H-Phenothiazine 5,5-dioxide in chemical databases and computational systems.

Physical and Chemical Properties

10H-Phenothiazine 5,5-dioxide exhibits distinct physical and chemical properties that influence its behavior in various applications and synthetic procedures.

Physical Properties

The basic physical characteristics of 10H-Phenothiazine 5,5-dioxide are important for its identification, handling, and potential applications.

PropertyDescription
Physical State (20°C)Solid
AppearanceWhite to light yellow to light orange powder or crystal
Melting Point258°C
SolubilityLimited information in search results, likely soluble in organic solvents
StabilityAir sensitive; requires storage under inert gas
The compound appears as a white to light yellow or light orange crystalline solid or powder with a high melting point, indicating considerable thermal stability . Its solid-state properties suggest potential applications in materials requiring thermally stable compounds.

Chemical Reactivity

The chemical reactivity of 10H-Phenothiazine 5,5-dioxide is significantly influenced by the sulfone group and the secondary amine functionality.
The presence of the sulfone group (S(=O)₂) in the central thiazine ring creates an electron-withdrawing effect that influences the electronic distribution across the molecule. This electronic characteristic distinguishes it from the parent phenothiazine compound, which contains a sulfide (S) bridge instead .
Unlike phenothiazine, which possesses an endocyclic lone pair on the sulfur atom, 10H-Phenothiazine 5,5-dioxide lacks this feature due to the oxidation of sulfur to the sulfone state. This structural difference significantly alters its electronic properties and chemical behavior .
The N-H group at the 10-position represents a reactive site that can undergo various substitution reactions, similar to other phenothiazine derivatives. This reactivity allows for the synthesis of N-substituted derivatives with modified properties .

Synthesis Methods

The synthesis of 10H-Phenothiazine 5,5-dioxide typically involves the oxidation of phenothiazine derivatives. Several synthetic routes have been developed and optimized to prepare this compound with high purity.

Oxidation of Phenothiazine

The most common synthetic approach involves the controlled oxidation of phenothiazine or its derivatives using hydrogen peroxide in acidic conditions.
A general procedure for the synthesis involves:

  • Dissolving substituted 10H-phenothiazine (0.01 mol) in glacial acetic acid (20.0 mL)

  • Adding 30% hydrogen peroxide (5.0 mL) to the solution

  • Refluxing the mixture for approximately 15-20 minutes at 50-60°C

  • Adding a second portion of hydrogen peroxide (5.0 mL)

  • Continuing refluxing for about 4 hours

  • Pouring the reaction mixture into crushed ice

  • Filtering and washing the precipitate with water

  • Crystallizing the product from ethanol
    This oxidation method selectively targets the sulfur atom in the phenothiazine structure, converting it from sulfide to sulfone while preserving other structural features. The reaction proceeds through the formation of a sulfoxide intermediate before complete oxidation to the sulfone .

Alternative Synthesis Routes

While the direct oxidation of phenothiazine is the most common approach, alternative synthetic routes may involve:

  • Smiles rearrangement reactions followed by oxidation, especially for substituted phenothiazine derivatives

  • Cyclization reactions of appropriately functionalized diphenylamine derivatives containing sulfur-based functional groups

  • Modification of pre-existing phenothiazine sulfoxide compounds through further oxidation
    These alternative methods may be preferred for specific substituted derivatives or when particular regiochemistry is desired.

Structural Characteristics

The molecular structure of 10H-Phenothiazine 5,5-dioxide consists of a tricyclic system with distinct conformational features that influence its properties and reactivity.

Molecular Structure

10H-Phenothiazine 5,5-dioxide features a central 1,4-thiazine ring with two benzene rings fused at the 2,3- and 5,6-positions. The sulfur atom at position 5 is oxidized to a sulfone (S(=O)₂) group, with the oxygen atoms projecting above and below the plane of the molecule .
The nitrogen atom at the 10-position exists as a secondary amine (N-H), which serves as a key reactive site for further functionalization. The tricyclic system adopts a non-planar conformation due to the sp³ hybridization of the nitrogen atom and the tetrahedral geometry around the sulfur atom of the sulfone group .

Conformational Analysis

A significant structural feature of 10H-Phenothiazine 5,5-dioxide is its non-planar "butterfly" conformation, inherited from the parent phenothiazine structure but modified by the presence of the sulfone group.
In phenothiazine, the central 1,4-thiazine ring is non-aromatic due to the break in conjugation between the two benzene rings. This results in a bent conformation between the planes of the two benzene rings, commonly described as a "butterfly" geometry .
In 10H-Phenothiazine 5,5-dioxide, the oxidation of the sulfur atom to a sulfone alters this conformation, potentially flattening the structure somewhat compared to phenothiazine due to the different electronic requirements of the sulfone group. This conformational change has significant implications for its electronic properties, particularly its fluorescence behavior .

Spectroscopic and Electronic Properties

The electronic structure of 10H-Phenothiazine 5,5-dioxide gives rise to distinctive spectroscopic properties that differ significantly from those of the parent phenothiazine compound.

Fluorescence Properties

The oxidation state of the sulfur atom in phenothiazine derivatives has a profound impact on their photophysical behavior. While detailed spectroscopic data for 10H-Phenothiazine 5,5-dioxide itself is limited in the search results, research on related compounds provides valuable insights.
Phenothiazine-5,5-dioxide (PTZ(SO₂)) derivatives demonstrate different fluorescence characteristics compared to phenothiazine (PTZ). Specifically, dimers of PTZ(SO₂) function as simple fluorophores, exhibiting direct fluorescence emission without significant involvement of triplet states .
This behavior contrasts with that of phenothiazine, which shows more complex photophysical processes including thermally activated delayed fluorescence (TADF) and room temperature phosphorescence (RTP) due to the presence of the endocyclic lone pair on the sulfur atom .

Electronic Structure

The electronic structure of 10H-Phenothiazine 5,5-dioxide is characterized by:

  • Removal of the endocyclic lone pair present in phenothiazine due to oxidation of the sulfur atom

  • Electron-withdrawing effect of the sulfone group influencing the entire π-system

  • Modified electron distribution compared to phenothiazine

  • Changes in the energy gaps between singlet and triplet excited states
    These electronic features are particularly relevant for applications in optoelectronic devices and photochemical processes, as they determine the compound's light absorption and emission characteristics.

Biological Activities and Applications

10H-Phenothiazine 5,5-dioxide demonstrates several biological activities that make it relevant for pharmaceutical and biochemical applications.

Antioxidant Properties

One of the notable biological activities of 10H-Phenothiazine 5,5-dioxide is its antioxidant capability. The compound acts as an antioxidant by scavenging free radicals, which may provide protective effects against oxidative stress in biological systems.
Research has identified 10H-Phenothiazine 5,5-dioxide as a potential ferroptosis inhibitor. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and compounds that inhibit this process have potential therapeutic applications in conditions involving oxidative damage.

Antimicrobial Activity

Phenothiazine derivatives, including their sulfone variants, have been investigated for antimicrobial properties. While specific antimicrobial data for 10H-Phenothiazine 5,5-dioxide itself is limited in the search results, related compounds in this class have shown activity against various microorganisms .
Research on phenothiazine sulfones includes antimicrobial evaluation, suggesting potential applications in combating bacterial infections. The structural modifications, particularly the oxidation state of the sulfur atom, may influence the antimicrobial efficacy of these compounds .

Materials Science Applications

Beyond biological applications, 10H-Phenothiazine 5,5-dioxide has potential uses in materials science, particularly in optoelectronic devices. The unique electronic properties resulting from its modified structure make it relevant for:

  • Development of organic light-emitting diodes (OLEDs)

  • Photosensitizers in photochemical processes

  • Components in other electronic and optical devices
    The compound's fluorescence properties and electronic characteristics contribute to its value in these applications.

Hazard TypeClassification
Signal WordWarning
Skin EffectsH315: Causes skin irritation
Eye EffectsH319: Causes serious eye irritation
PictogramGHS07 (Exclamation mark)
These hazard classifications indicate that the compound can cause irritation to skin and eyes upon contact, requiring appropriate protective measures during handling .
Storage ParameterRecommendation
TemperatureRoom temperature (preferably in a cool, dark place, <15°C)
AtmosphereStore under inert gas
Conditions to AvoidAir sensitive
Protective EquipmentWear protective gloves, eye protection, and face protection
The compound should be kept in a cool, dark place and stored under an inert gas atmosphere due to its sensitivity to air. These precautions help maintain the compound's integrity and prevent degradation over time .

Comparative Analysis with Related Compounds

A comparative analysis of 10H-Phenothiazine 5,5-dioxide with related compounds provides valuable insights into the effects of structural modifications on chemical and biological properties.

Comparison with Phenothiazine

The oxidation of the sulfur atom in phenothiazine to form 10H-Phenothiazine 5,5-dioxide results in several significant differences:

PropertyPhenothiazine10H-Phenothiazine 5,5-dioxide
Sulfur Oxidation StateS(II)S(VI)
Endocyclic Lone PairPresentAbsent
Electron DistributionElectron-richMore electron-deficient
Fluorescence BehaviorComplex (TADF, RTP)Simple fluorescence
Conformational FeaturesPronounced butterfly shapeModified butterfly geometry
The removal of the endocyclic lone pair in 10H-Phenothiazine 5,5-dioxide due to oxidation fundamentally alters the electronic properties of the compound compared to phenothiazine, affecting its photophysical behavior and reactivity .

Derivatives and Structural Modifications

Various derivatives of 10H-Phenothiazine 5,5-dioxide have been synthesized through structural modifications, particularly at the N-10 position. These modifications can significantly alter the properties and applications of the resulting compounds.
For example, (5,5-dioxido-10H-phenothiazin-10-yl)acetic acid represents a derivative where an acetic acid moiety is attached to the nitrogen atom at position 10. Such N-substituted derivatives may exhibit different biological activities and physicochemical properties compared to the parent 10H-Phenothiazine 5,5-dioxide.
Similarly, 2-(Methylsulfonyl)-10H-phenothiazine 5,5-Dioxide features additional functionalization with a methylsulfonyl group at the 2-position of the phenothiazine ring system, further modifying its properties and potential applications.

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